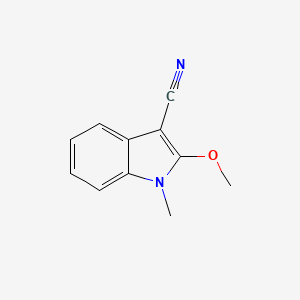
4-Methyl-1-(2-phenylethyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(2-phenylethyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-phenylethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with phenethyl bromide in the presence of a base to form the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 4-Methyl-1-(2-phenylethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmaceutical applications .
科学研究应用
4-Methyl-1-(2-phenylethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Methyl-1-(2-phenylethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .
相似化合物的比较
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl.
3-Methyl-1-(2-phenylethyl)piperidin-4-one: Another piperidine derivative with similar structural features.
Uniqueness: 4-Methyl-1-(2-phenylethyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
4-methyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-14(16)8-11-15(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChI 键 |
XQDAIDVAZCKOJU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)CCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


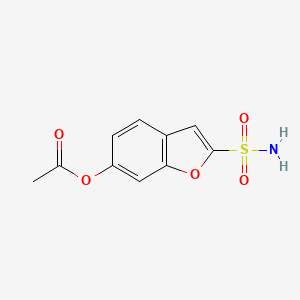
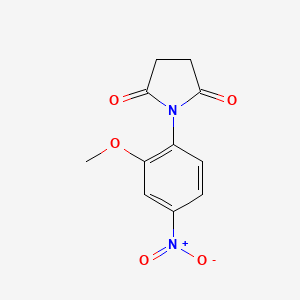
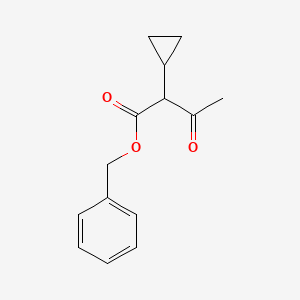
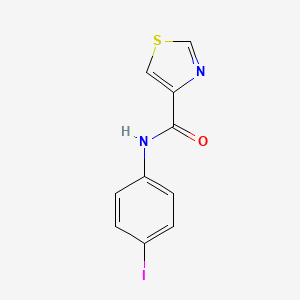
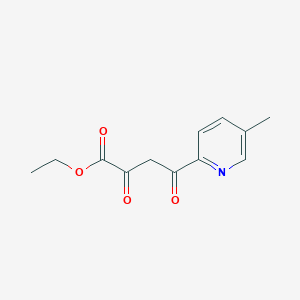
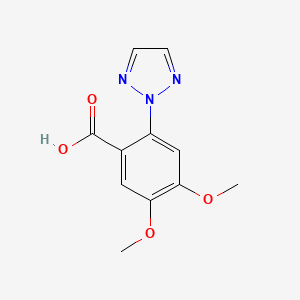

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
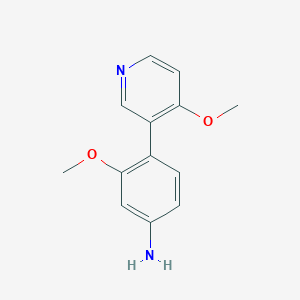

![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
